molecular formula C24H29ClN2O3 B6056710 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide

3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide

Cat. No. B6056710
M. Wt: 428.9 g/mol
InChI Key: AFWCYYWXXRTLNY-UHFFFAOYSA-N
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Description

3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and cognition.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide in lab experiments include its high purity and high yield, as well as its well-established synthesis method. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another direction is to elucidate its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide involves the reaction of 3-acetylbenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

3-[1-[(3-acetylphenyl)methyl]piperidin-3-yl]-N-(5-chloro-2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O3/c1-17(28)20-7-3-5-19(13-20)16-27-12-4-6-18(15-27)8-11-24(29)26-22-14-21(25)9-10-23(22)30-2/h3,5,7,9-10,13-14,18H,4,6,8,11-12,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWCYYWXXRTLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)CCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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